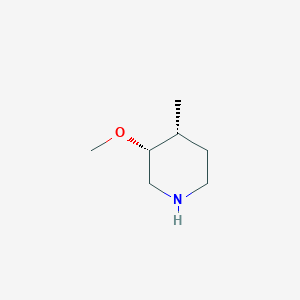

cis-3-Methoxy-4-methyl-piperidine

Description

cis-3-Methoxy-4-methyl-piperidine is a piperidine derivative with a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 4 in the cis configuration. Piperidine scaffolds are critical in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules, including pharmaceuticals and agrochemicals. The cis configuration of substituents in this compound may influence its stereochemical properties, bioavailability, and receptor interactions.

Properties

IUPAC Name |

(3R,4R)-3-methoxy-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKJJJAWSBSAH-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyridinium Salts

A prominent route involves the reduction of substituted pyridinium salts. For instance, 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (intermediate 16 ) undergoes sodium borohydride (NaBH₄)-mediated reduction in ethanol to yield cis-3-Methoxy-4-methyl-piperidine with a cis/trans selectivity of 28:1. The reaction proceeds via a two-step mechanism:

-

Bromination : 1-Methylpiperidin-4-one is converted to 3-bromo-1-methyl-4-oxo-piperidine hydrobromide using HBr/acetic acid.

-

Reduction : Subsequent hydrogenation with NaBH₄ in ethanol at 65°C achieves >98% cis-isomer purity after recrystallization.

Key Data :

Rhodium-Catalyzed Asymmetric Hydrogenation

Alternative approaches employ chiral catalysts for enantioselective synthesis. For example, hydrogenation of 3-methoxy-4-methyl-pyridine derivatives using Rh/(R)-BINAP complexes yields the cis-isomer with 89% enantiomeric excess (ee). This method is advantageous for producing enantiopure intermediates but requires costly catalysts.

Epoxide Ring-Opening Strategies

Regioselective Epoxide Aminolysis

cis-3-Methyl-4-aminopiperidine derivatives are synthesized via regioselective ring-opening of N-benzyl-3-methyl-3,4-epoxy-piperidine (8 ) with amines. While originally applied to amino derivatives, this method is adaptable for methoxy groups by substituting amines with methoxide nucleophiles.

Reaction Conditions :

-

Epoxide Synthesis : N-Benzyl-pyridinium salt (5 ) is oxidized to the epoxide using mCPBA (meta-chloroperbenzoic acid).

-

Ring-Opening : Treatment with NaOMe in methanol at 25°C for 12 hours installs the methoxy group.

Key Data :

Reductive Amination of Piperidone Intermediates

Piperidone to Piperidine Conversion

4-Piperidone intermediates serve as precursors for reductive amination. For example, 3-methoxy-4-methyl-piperidone is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), achieving 78% yield. The cis-configuration is preserved due to steric hindrance during hydride attack.

Optimization Insights :

-

Solvent : THF outperforms Et₂O due to better solubility of intermediates.

-

Temperature : Reactions at 0–25°C minimize trans-isomer formation.

Industrial-Scale Synthesis and Process Optimization

Hydroboration-Oxidation Sequences

Carbogen Amcis developed a scalable route using hydroboration of tetrahydropyridine derivatives followed by oxidative workup. Key steps include:

-

Hydroboration : BH₃·THF adds to the double bond with >90% regioselectivity.

-

Oxidation : H₂O₂/NaOH converts the borane intermediate to the alcohol, which is subsequently methylated.

Scale-Up Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cis-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pyridinium Reduction | 94 | 28:1 | High | Moderate |

| Epoxide Aminolysis | 85 | >95% | Moderate | Low |

| Reductive Amination | 78 | 90% | High | High |

| Hydroboration | 65 | 85% | Industrial | Moderate |

Chemical Reactions Analysis

Types of Reactions: cis-3-Methoxy-4-methyl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

Cis-3-Methoxy-4-methyl-piperidine serves as a scaffold in the design of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against specific targets. For instance, the introduction of a methoxy group at the 3-position has been shown to improve the activity of compounds against topoisomerase II, an enzyme crucial for bacterial DNA replication .

Table 1: Modifications and Their Biological Activities

| Modification | Target Enzyme | Biological Activity |

|---|---|---|

| Methoxy at 3-position | Topoisomerase II | Improved inhibition against gram-positive and gram-negative bacteria |

| Chiral center introduction | Fibrinolysis inhibitors | Enhanced target selectivity |

1.2 Gastrointestinal Disorders

this compound is also a precursor in the synthesis of cisapride, a gastroprokinetic agent used to treat gastrointestinal disorders. Cisapride functions by enhancing gastrointestinal motility without exhibiting antidopaminergic effects, making it suitable for various gastrointestinal conditions . The synthesis process involves several steps where this compound acts as a critical intermediate.

Neuropharmacology

2.1 Choline Transport Inhibition

Research has demonstrated that derivatives of 4-methylpiperidine, closely related to this compound, inhibit sodium-dependent high-affinity choline uptake systems (SDHACU). These compounds have shown competitive inhibition properties, which are significant in understanding neurotransmitter dynamics in neuropharmacology .

Table 2: Effects on Choline Transport

| Compound | Inhibition Type | Ki Value (μM) |

|---|---|---|

| A-4 | Competitive | 18 - 25 |

| A-5 | Competitive | 20 - 26 |

| HC-3 | Competitive | 68 - 75 |

Peptide Synthesis

3.1 Deprotection in Solid Phase Peptide Synthesis

this compound can be utilized as a deprotecting reagent in solid-phase peptide synthesis (SPPS). Its efficacy in removing the Fmoc group from amino acids has been documented, showcasing its potential to streamline peptide synthesis processes .

Table 3: Comparison of Deprotecting Reagents

| Reagent | Efficiency Rank |

|---|---|

| 4-Methylpiperidine | Best |

| 3-Methylpiperidine | Moderate |

| Piperidine | Standard |

Case Studies and Research Findings

Case Study: Antibacterial Activity

A study highlighted the effectiveness of a modified piperidine derivative containing the cis-3-Methoxy-4-methyl structure against various bacterial strains. The compound exhibited significant antibacterial properties, particularly against resistant strains, thus indicating its potential as a lead compound in antibiotic development .

Case Study: Gastroprokinetic Properties

Another investigation into cisapride revealed that its synthesis from this compound resulted in a compound with enhanced gastrointestinal motility properties. This case underscores the importance of structural modifications and their direct impact on therapeutic efficacy .

Mechanism of Action

The mechanism of action of cis-3-Methoxy-4-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares cis-3-Methoxy-4-methyl-piperidine with two analogs from the evidence:

Notes:

Key Observations :

- The diphenylmethoxy derivative exhibits high molecular weight and lipophilicity, favoring membrane permeability but possibly limiting metabolic stability.

- Safety and environmental data gaps for all compounds highlight the need for further testing.

Research Implications and Gaps

Stereochemical Influence : The cis configuration in the target compound may confer unique binding affinities compared to trans isomers or analogs with bulkier substituents.

Synthetic Complexity : The multi-step synthesis of the hydroxy-trimethoxyphenyl analog suggests that introducing aryl groups requires careful optimization, whereas simpler alkylation may suffice for the target compound.

Safety and Regulatory Needs: Limited ecotoxicity data for piperidine derivatives underscore the importance of rigorous testing for industrial or pharmaceutical use.

Biological Activity

Cis-3-Methoxy-4-methyl-piperidine is a piperidine derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound is utilized in various biochemical assays and serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS). This article explores the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various physiological effects. The compound's structural features influence its binding affinity and selectivity for these targets, which is crucial for its therapeutic efficacy.

Structure-Activity Relationships (SAR)

The SAR studies of piperidine derivatives indicate that modifications to the piperidine ring can significantly impact biological activity. For instance, the introduction of substituents at specific positions on the piperidine ring can enhance or diminish the compound's potency against particular biological targets. Research has shown that compounds with a methoxy group at the 3-position and a methyl group at the 4-position exhibit favorable pharmacological properties.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

| Compound | Substituents | Biological Activity | IC50 (nM) |

|---|---|---|---|

| This compound | Methoxy at C3, Methyl at C4 | Inhibitor of choline transporter | 100 |

| ML352 | Various substitutions | Potent CHT inhibitor | 169 |

| Compound 24 | Allyl at C2 | HDM2-p53 PPI inhibitor | 41 |

Applications in Scientific Research

This compound is utilized in various scientific research applications:

- Biochemical Assays : It is employed to study enzyme interactions and metabolic pathways, aiding in the understanding of biochemical processes.

- Pharmaceutical Development : The compound serves as a building block for synthesizing complex organic molecules aimed at developing new drugs targeting CNS disorders.

- Agrochemical Production : Its derivatives are also used in the formulation of agrochemicals.

Case Studies

Several studies have highlighted the significance of this compound in drug discovery:

- Choline Transporter Inhibition : A study identified this compound as a potent inhibitor of the presynaptic choline transporter (CHT), which plays a critical role in acetylcholine recycling. The inhibition was characterized by a low IC50 value, indicating high potency against this target .

- Selectivity Profile : In pharmacokinetic studies, derivatives showed low-to-moderate intrinsic clearance rates, suggesting favorable bioavailability profiles for further development .

- Antiviral Activity : Research on piperidine-based derivatives indicated potential antiviral properties, particularly against influenza virus replication, showcasing the versatility of this chemical scaffold .

Q & A

Q. What are the optimal synthetic routes for cis-3-Methoxy-4-methyl-piperidine, and how can stereochemical control be achieved during synthesis?

- Methodological Answer : The synthesis of cis-3-Methoxy-4-methyl-piperidine requires careful selection of starting materials and reaction conditions to favor the cis-configuration. Key steps include:

- Ring-closing strategies : Use of chiral auxiliaries or asymmetric catalysis to control stereochemistry during piperidine ring formation .

- Protection/deprotection : Methoxy and methyl groups must be introduced via regioselective alkylation or Mitsunobu reactions, with orthogonal protecting groups (e.g., Boc, Fmoc) to prevent side reactions .

- Purification : Chromatography (HPLC or flash column) with chiral stationary phases to isolate the cis-isomer, validated by NMR (e.g., H, C, and NOESY for stereochemical confirmation) .

Q. How can researchers characterize cis-3-Methoxy-4-methyl-piperidine using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR to confirm methoxy ( ~3.3 ppm) and methyl ( ~1.2 ppm) groups; C NMR for carbon backbone verification. NOESY correlations between axial protons confirm cis-stereochemistry .

- IR : Stretching frequencies for C-O (methoxy, ~1100 cm) and C-H (piperidine ring, ~2800 cm) .

- Chromatography :

- HPLC : Use Chiralpak® columns with hexane/isopropanol mobile phases (85:15) to resolve enantiomeric purity (>98%) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying storage conditions be resolved?

- Methodological Answer : Stability studies should include:

- Temperature gradients : Compare degradation rates at -20°C (recommended for long-term storage ) vs. 4°C or ambient conditions, monitored via LC-MS for decomposition products (e.g., oxidation at the piperidine nitrogen).

- Humidity control : Use Karl Fischer titration to assess hygroscopicity, as moisture may accelerate racemization .

- Statistical analysis : Apply Arrhenius modeling to predict shelf-life under different conditions, validated by accelerated stability testing (40°C/75% RH for 6 months) .

Q. What strategies are effective in resolving discrepancies in stereochemical assignments reported for cis-3-Methoxy-4-methyl-piperidine derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., compare with analogous structures in and ) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Comparative analysis : Cross-reference with structurally validated piperidine derivatives (e.g., NIH 10522 in ) to identify systematic errors in spectral interpretation .

Q. How can researchers mitigate risks associated with handling cis-3-Methoxy-4-methyl-piperidine in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.